N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Catalog No.
S11576444
CAS No.
M.F
C17H24N4O
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]py...

Product Name

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

IUPAC Name

N-cycloheptyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C17H24N4O/c1-11-10-14(15-12(2)20-21(3)16(15)18-11)17(22)19-13-8-6-4-5-7-9-13/h10,13H,4-9H2,1-3H3,(H,19,22)

InChI Key

ILJQXJMSFPLRFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CCCCCC3

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound characterized by its complex heterocyclic structure. Its molecular formula is C17H24N4OC_{17}H_{24}N_{4}O and it has a molecular weight of 300.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the cycloheptyl group and trimethyl substituents further enhances its structural uniqueness and may influence its chemical properties and biological interactions .

The chemical reactivity of N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be attributed to its functional groups. It can participate in various reactions, including:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in substitution reactions.
  • Oxidation: The compound may undergo oxidation reactions leading to the formation of N-oxides.
  • Reduction: It can be reduced to yield amine derivatives under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that compounds with a pyrazolo[3,4-b]pyridine framework exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The compound may possess antibacterial or antifungal properties.
  • Enzyme Inhibition: It could act as an inhibitor for specific enzymes or receptors involved in disease pathways.

The precise biological mechanisms and efficacy of N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide require further investigation through pharmacological studies .

The synthesis of N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 1,3-diketones and hydrazines under acidic or basic conditions.
  • Introduction of the Cycloheptyl Group: The cycloheptyl moiety can be introduced via alkylation or coupling reactions with cycloheptanols or similar compounds.
  • Carboxamide Formation: The final step involves converting the carboxylic acid derivative into the amide using standard coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Each step requires careful optimization to achieve high yields and purity of the final product.

N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new therapeutics targeting cancer or infectious diseases.
  • Biochemical Research: Its unique structure allows it to be used as a probe in enzyme assays or receptor binding studies.
  • Agricultural Chemistry: Compounds with similar structures are often explored for use as agrochemicals due to their biological activity.

Research into these applications is ongoing to fully elucidate the compound's potential benefits .

Interaction studies are crucial for understanding how N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Functional Assays: Conducting assays to determine the compound's effect on enzyme activity or cellular processes.

Such studies help define its mechanism of action and therapeutic potential in treating diseases.

Several compounds share structural similarities with N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Dimethylpyrazolo[3,4-b]pyridineC10H10N2C_{10}H_{10}N_{2}Lacks bulky substituents; known for neuroprotective effects.
1-Methylpyrazolo[3,4-b]pyridineC9H8N2C_{9}H_{8}N_{2}Simpler structure; exhibits anti-inflammatory properties.
1-Ethylpyrazolo[3,4-b]pyridineC10H10N2C_{10}H_{10}N_{2}Similar core; studied for its antitumor activity.

Uniqueness: N-cycloheptyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its larger cycloheptyl group and multiple methyl substitutions which may enhance lipophilicity and alter its pharmacokinetic properties compared to simpler analogs. This could lead to improved bioavailability and efficacy in therapeutic applications .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.19501140 g/mol

Monoisotopic Mass

300.19501140 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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